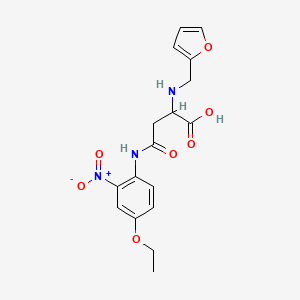![molecular formula C24H26N2O5S B2405166 1'-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887467-76-7](/img/structure/B2405166.png)
1'-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1’-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one” is a complex organic molecule that contains several functional groups and rings . The pyrrolidine ring is a common feature in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a benzoyl group, and a spiro[chroman-2,4’-piperidin]-4-one moiety . These groups could potentially confer interesting chemical properties to the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrolidine ring and the benzoyl group . These groups could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could potentially affect its solubility and stability .Scientific Research Applications
Antitumor Activity
The antitumor potential of this compound has been evaluated against human malignant melanoma cells (A375) using the standard MTT assay in vitro . Further studies are warranted to explore its mechanism of action and potential as a cancer therapeutic.
Selective Androgen Receptor Modulators (SARMs)
Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives, including compounds related to our target molecule, as SARMs. These derivatives were optimized for selective androgen receptor binding . Investigating their activity against androgen receptors and their potential clinical applications could be valuable.
Heterocyclic Synthesis
The compound’s sulfonamide functionality makes it interesting for heterocyclic synthesis. Incorporating it into novel sulfonamides with various heterocyclic moieties (such as thiazole, imidazo[1,2-a]pyridine, and imidazo[2,1-c][1,2,4]triazole) could lead to diverse bioactive compounds .
Insulin-Releasing Agents
Sulfonamides have been explored as insulin-releasing agents . Given the presence of the sulfonamide group in our compound, investigating its potential impact on insulin secretion could be worthwhile.
Carbonic Anhydrase Inhibition
Sulfonamides are known carbonic anhydrase inhibitors . Exploring whether our compound exhibits similar inhibitory activity against carbonic anhydrase enzymes could be relevant for drug development.
Anti-Inflammatory Properties
Sulfonamides have demonstrated anti-inflammatory activity . Investigating whether our compound possesses similar properties could provide insights into its therapeutic potential.
Mechanism of Action
Future Directions
properties
IUPAC Name |
1'-(4-pyrrolidin-1-ylsulfonylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c27-21-17-24(31-22-6-2-1-5-20(21)22)11-15-25(16-12-24)23(28)18-7-9-19(10-8-18)32(29,30)26-13-3-4-14-26/h1-2,5-10H,3-4,11-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSCQNSZUMCCAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4(CC3)CC(=O)C5=CC=CC=C5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

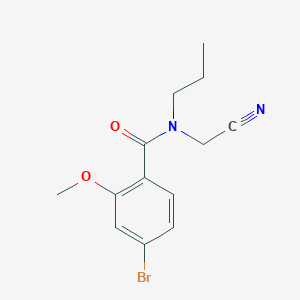
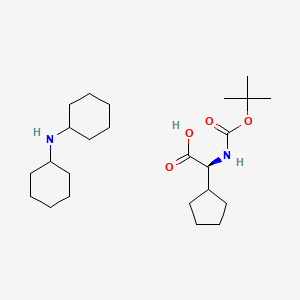
![1-ethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2405086.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2405087.png)
![5-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2405089.png)
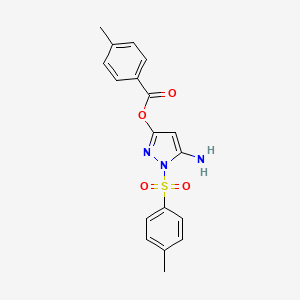
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2405096.png)
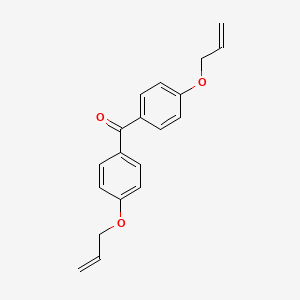
![N-[1-(1H-Imidazol-2-yl)propyl]prop-2-enamide](/img/structure/B2405100.png)

![Methyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetate](/img/structure/B2405103.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2405104.png)
![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2405105.png)
